molecular formula C10H9NO2S B12435643 Ethyl benzo[d]thiazole-4-carboxylate

Ethyl benzo[d]thiazole-4-carboxylate

Cat. No.: B12435643
M. Wt: 207.25 g/mol
InChI Key: JAGHKXNWDOJRSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzo[d]thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with ethyl chloroformate under basic conditions . The reaction typically proceeds as follows:

    Starting Materials: 2-aminothiophenol and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl benzo[d]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

Biological Activity

Ethyl benzo[d]thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzene ring, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit the activity of certain enzymes involved in critical cellular processes:

  • Inhibition of DNA Gyrase and Topoisomerase : Studies indicate that derivatives of benzo[d]thiazole can inhibit the ATPase activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. For instance, compounds derived from this scaffold demonstrated IC50 values in the low microgram range (<0.1 μg/ml) against these targets .
  • Antioxidant Activity : this compound has also been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. A series of studies have assessed its efficacy:

  • Minimum Inhibitory Concentration (MIC) : this compound derivatives have shown promising MIC values against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated MIC values as low as 5 µg/mL against these pathogens .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced antibacterial activity. Compounds bearing nitro or amino substituents showed particularly strong activity against Bacillus subtilis and Aspergillus niger .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited superior activity against both bacterial and fungal strains, suggesting potential for development as novel antimicrobial agents .
  • Antioxidant Studies : Another research effort synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and assessed their antioxidant capacity. The findings revealed that some derivatives could effectively scavenge free radicals, indicating their potential use in oxidative stress-related conditions .

Research Findings Summary Table

Activity Type Target/Pathway IC50/MIC Values References
AntibacterialDNA gyrase, topoisomerase IV<0.1 μg/ml
AntioxidantFree radical scavengingVaries by derivative
AntifungalVarious fungal strains5 µg/mL

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3

InChI Key

JAGHKXNWDOJRSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC=N2

Origin of Product

United States

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